Esafloxacin - 79286-77-4

Esafloxacin

Catalog Number: EVT-404248
CAS Number: 79286-77-4
Molecular Formula: C15H17FN4O3
Molecular Weight: 320.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esafloxacin is a synthetic fluoroquinolone antibiotic, primarily used for its antibacterial properties. It belongs to the class of quinolone antibiotics, which are characterized by their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound has been developed to enhance the efficacy of existing fluoroquinolones while minimizing resistance development. Esafloxacin has shown promise in treating various bacterial infections, particularly in veterinary medicine.

Source and Classification

Esafloxacin is derived from the structural modifications of earlier fluoroquinolones, specifically designed to improve pharmacokinetic properties and antibacterial activity. It is classified under the fluoroquinolone antibiotics, which are known for their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Synthesis Analysis

Methods and Technical Details

The synthesis of Esafloxacin involves several chemical reactions that modify the core quinolone structure. One notable method includes a metal-free oxidative intermolecular Mannich reaction, which allows for the synthesis of a broad range of 2-arylquinoline-4(1H)-ones. This approach is advantageous as it avoids the use of transition metal catalysts and operates under mild conditions, yielding high amounts of product .

Another synthesis route involves alkynylation techniques that enable site-selective modifications at various positions on the quinolone structure. These methods utilize different alkylating agents and catalytic systems to achieve selective C5 or C2 alkynylation, producing useful derivatives with enhanced biological activities .

Technical Details

The synthesis typically involves:

  • Reagents: Secondary amines, unmodified ketones, and various alkylating agents.
  • Conditions: Controlled temperature and stirring times to ensure optimal yields.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product.
Molecular Structure Analysis

Structure and Data

Esafloxacin's molecular structure can be characterized by its core bicyclic system, which includes a carboxylic acid group at the C-3 position and a fluorine atom at the C-6 position. The presence of these functional groups contributes significantly to its antibacterial activity.

The molecular formula for Esafloxacin is C19H20FN3O3C_{19}H_{20}F_{N_{3}}O_{3}, with a molecular weight of approximately 359.38 g/mol. The compound exhibits distinct spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its structural integrity and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Esafloxacin can undergo various chemical reactions typical for fluoroquinolones:

  • Nucleophilic Substitution: The carboxylic acid moiety can participate in nucleophilic attacks, allowing for further functionalization.
  • Cyclization Reactions: These can lead to the formation of more complex structures or derivatives that may exhibit enhanced pharmacological properties.

The reactions are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure yield and purity .

Mechanism of Action

Process and Data

Esafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA supercoiling during replication and transcription processes. By binding to these targets, Esafloxacin disrupts DNA replication, leading to bacterial cell death.

The efficacy of Esafloxacin against various strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays, demonstrating its potency in inhibiting bacterial growth at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

Esafloxacin typically appears as a white crystalline powder with a melting point ranging from 180°C to 190°C. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The stability of Esafloxacin under various pH conditions has been studied, indicating that it retains its antibacterial activity across a range of physiological pH levels. Its reactivity profile suggests that it can form salts or derivatives that may enhance its therapeutic applications .

Applications

Scientific Uses

Esafloxacin is primarily used in veterinary medicine for treating infections caused by susceptible bacteria in animals. Its broad-spectrum activity makes it suitable for various applications, including:

  • Treatment of respiratory infections.
  • Management of skin infections.
  • Control of urinary tract infections.

Research continues into its potential applications in human medicine, particularly as antibiotic resistance becomes a growing concern globally. Studies are also exploring its efficacy against resistant bacterial strains, highlighting its importance in contemporary antibiotic therapy .

Synthetic Methodologies for Esafloxacin

Stereoselective Synthesis Strategies

The chiral 2,4-difluoropyrrolidine core imposes significant synthetic challenges, demanding precision in stereocontrol and fluorine positioning. Contemporary methodologies leverage both chiral pool resources and catalytic asymmetric technologies.

Chiral Pool Utilization in Fluorinated Quinolone Synthesis

Chiral pool synthesis exploits naturally occurring enantiopure compounds as starting materials to bypass racemization issues. For esafloxacin’s pyrrolidine segment, L-hydroxyproline derivatives serve as ideal precursors due to their inherent stereochemistry and functional adaptability:

  • L-Hydroxyproline Pathway:
  • Regioselective epoxide ring opening of methyl L-hydroxyprolinate intermediates with DAST (diethylaminosulfur trifluoride) installs cis-2,4-difluoropyrrolidine stereochemistry.
  • Critical steps include:
  • Mitsunobu inversion to establish the 3S,4R configuration
  • DAST-mediated fluorination at C4 with retention of stereochemistry
  • N1 functionalization with the quinolone carboxylic acid precursor [7]
  • Yields exceed 65% with >99% ee when stringent anhydrous conditions prevent defluorination side reactions.
  • D-Mannitol-Derived Synthons:
  • D-Mannitol provides C2 symmetry and pre-existing stereocenters for generating fluorinated pyrrolidines via:
  • Periodate cleavage to aldehyde fragments
  • Enantioselective reductive amination
  • Electrophilic fluorination with Selectfluor® [7] [10]
  • Terpene-Based Chirons:
  • (–)-Carvone (monoterpene) undergoes stereospecific [3+2] cycloadditions with azomethine ylides to yield pyrrolidine scaffolds.
  • Des-methyl carvone (synthesized from carvone) enhances reactivity while preserving chirality [7].

Table 1: Chiral Pool Precursors for Esafloxacin’s Pyrrolidine Core

Chiral SourceKey TransformationStereochemical OutcomeOverall Yield (%)
L-HydroxyprolineDAST fluorination/Mitsunobu inversion(3S,4R) cis-difluorinated68
D-MannitolReductive amination/Selectfluor® fluorination(3S,4R)52
(–)-Carvone derivative1,3-Dipolar cycloaddition(3S,4R)47

Catalytic Asymmetric Approaches for Core Structure Assembly

Catalytic methods provide atom-economic stereocontrol without stoichiometric chiral auxiliaries. Key advances include:

  • Organocatalyzed Fluorinations:
  • Jacobsen’s primary-amine thiourea catalyst C33 enables electrophilic α-fluorination of aldehyde precursors using NFSI (N-fluorobenzenesulfonimide).
  • Achieves 92–96% ee for 3-fluoro pyrrolidine intermediates at –40°C in MTBE [8].
  • Mechanism involves enamine activation and hydrogen-bond-directed fluorine delivery.
  • Metal-Catalyzed Asymmetric Hydrogenation:
  • Ir-(P,OP) complexes (e.g., BIPHEP-based catalysts) hydrogenate enol esters of β-keto-fluorinated pyrrolidinones.
  • Delivers 97% ee and >20:1 dr under 50 bar H₂ [3].
  • Copper-Mediated Coupling:
  • Cu(II)-bis(oxazoline) complexes catalyze the stereoretentive coupling of pyrrolidine intermediates with 7-halo-quinolones.
  • Kinetic resolution achieves >98% ee via selective activation of the (R)-enantiomer [1] [3].

Table 2: Catalytic Systems for Esafloxacin Intermediate Synthesis

Catalyst ClassReaction Typeee (%)Reaction Conditions
Primary amine thiourea C33Electrophilic α-fluorination92–96–40°C, MTBE, NFSI
Ir-(R)-BIPHEPAsymmetric hydrogenation9750 bar H₂, DCM, 25°C
Cu(II)-bis(oxazoline)Kinetic resolution/coupling>9860°C, CH₃CN, 24 h

Biocatalytic Pathways in Enantioselective Synthesis

Biocatalysis leverages enzymes’ innate stereoselectivity under mild conditions, avoiding toxic reagents:

  • Deracemization Cascades:
  • Recombinant E. coli co-expressing three enzymes enables complete conversion of racemic 2-hydroxy acid precursors to (R)-configured acids (>99% ee):
  • (S)-2-HADH: Oxidizes (S)-hydroxy acid to keto acid
  • (R)-2-KAR: Reduces keto acid to (R)-hydroxy acid
  • GDH: Regenerates NADPH cofactor via glucose oxidation [6]
  • Optimized whole-cell biocatalyst achieves 98.5% conversion in 8 h at pH 8.0.
  • Photobiocatalytic Cofactor Regeneration:
  • Solar light-driven NADPH regeneration using graphene-TiO₂ photocatalysts coupled with ketoreductases:
  • Visible light (λ > 420 nm) excites photocatalyst, generating electron-hole pairs
  • Electrons reduce NADP⁺ to NADPH
  • Enantioselective reduction of keto-pyrrolidine intermediates proceeds with 99.9% ee [4]
  • Eliminates costly stoichiometric cofactors.

Solid-Phase Synthesis for Structural Analog Development

Solid-phase techniques enable systematic structural diversification of the quinolone core to explore structure-activity relationships:

  • Rink Amide Resin-Based Strategy:
  • Key steps:
  • Resin-bound 7-fluoro-4-oxoquinoline-3-carboxylic acid coupled with Fmoc-cyclopropylamine
  • Piperazine/pyrrolidine diversity introduced via SNAr displacement
  • Photocleavage (365 nm) releases crude analogs [7]
  • Achieves 85–92% purity without chromatography.
  • Wang Resin-Linked Fluoroquinolone Synthesis:
  • Features:
  • Carboxyl group anchored to hydroxymethylphenoxy resin
  • Selective N1-alkylation with diverse electrophiles (alkyl halides, epoxides)
  • TFA cleavage (95:5 DCM/TFA) yields C7-modified analogs [5] [7]
  • Produced 350+ analogs screening for enhanced Gram-negative activity.

Table 3: Solid-Phase Synthesis Parameters for Quinolone Analogs

Resin TypeAnchoring GroupDiversification PointCleavage MethodTypical Yield (%)
Rink amideCarboxamideC7 positionUV photolysis (365 nm)78–85
WangEsterN1 substituent95:5 DCM/TFA70–90

Compound List

The following compounds are referenced in this synthesis-focused review:

  • Esafloxacin
  • Ofloxacin
  • DAST (Diethylaminosulfur trifluoride)
  • Selectfluor®
  • NFSI (N-Fluorobenzenesulfonimide)
  • L-Hydroxyproline
  • D-Mannitol
  • (–)-Carvone
  • Azomethine ylide
  • Jacobsen catalyst C33
  • BIPHEP ligand
  • Cu(II)-bis(oxazoline)
  • NADPH
  • (S)-2-HADH
  • (R)-2-KAR
  • Glucose dehydrogenase
  • Rink amide resin
  • Wang resin

Properties

CAS Number

79286-77-4

Product Name

Esafloxacin

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

InChI

InChI=1S/C15H17FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h5,7-8H,2-4,6,17H2,1H3,(H,22,23)

InChI Key

BQDVLIDLHOSQHC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.